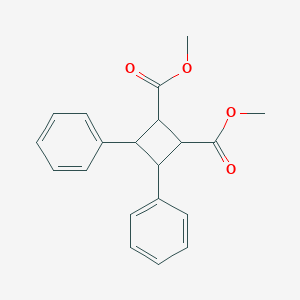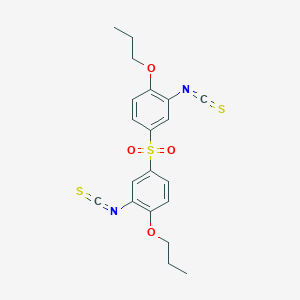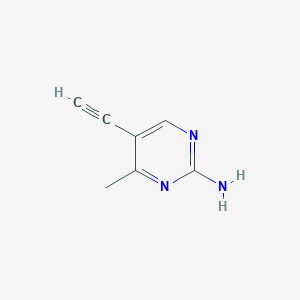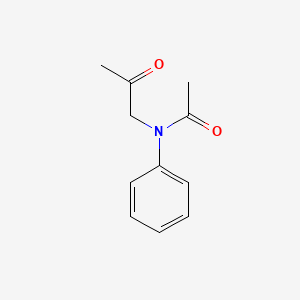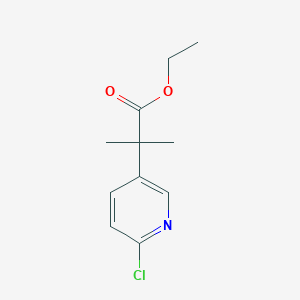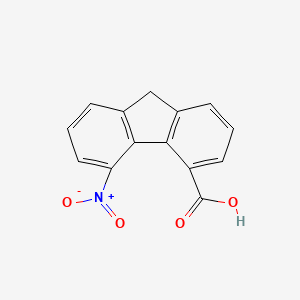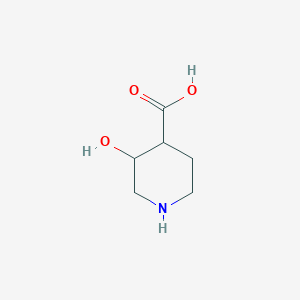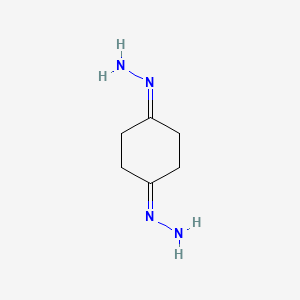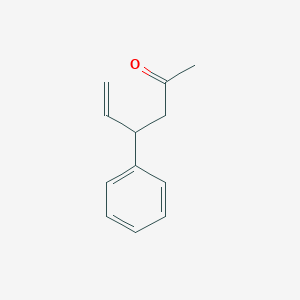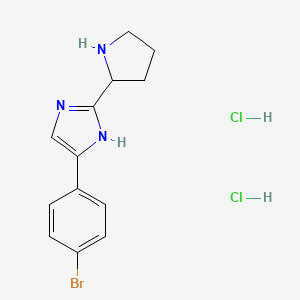
(S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrrolidinyl group, and an imidazole ring. The dihydrochloride form indicates that it is a salt with two hydrochloride ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Bromophenyl Group: This step usually involves a bromination reaction where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).
Attachment of the Pyrrolidinyl Group: This can be done through a nucleophilic substitution reaction where a pyrrolidine derivative is reacted with an appropriate leaving group on the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for better control over reaction conditions such as temperature, pressure, and reaction time, leading to a more sustainable and scalable process.
化学反应分析
Types of Reactions
(S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学研究应用
(S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist for certain neurotransmitter receptors.
相似化合物的比较
Similar Compounds
- (S)-5-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- (S)-5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- (S)-5-(4-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Uniqueness
(S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity for certain receptors or enzymes.
属性
分子式 |
C13H16BrCl2N3 |
|---|---|
分子量 |
365.1 g/mol |
IUPAC 名称 |
5-(4-bromophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C13H14BrN3.2ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;;/h3-6,8,11,15H,1-2,7H2,(H,16,17);2*1H |
InChI 键 |
NYNXQXLXROQQKP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


